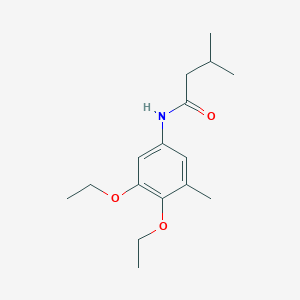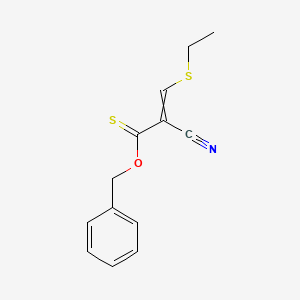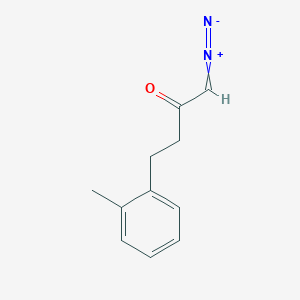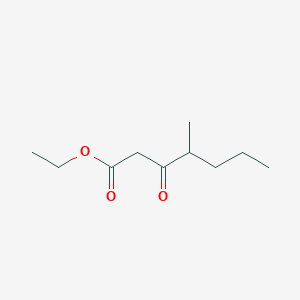![molecular formula C22H18N2O2 B14369700 N-Benzyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-50-7](/img/structure/B14369700.png)
N-Benzyl-2-[imino(phenyl)acetyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an imino group, and a phenylacetyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[imino(phenyl)acetyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or amine derivatives.
Substitution: Formation of substituted benzyl or phenylacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-[imino(phenyl)acetyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-phenethylamine: Similar structure but lacks the imino and phenylacetyl groups.
Benzylamine: Contains only the benzyl group attached to an amine.
Phenylacetamide: Contains the phenylacetyl group attached to an amide.
Uniqueness
N-Benzyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the imino and phenylacetyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90072-50-7 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-benzyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C22H18N2O2/c23-20(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(26)24-15-16-9-3-1-4-10-16/h1-14,23H,15H2,(H,24,26) |
InChI-Schlüssel |
LPJKGPNXAJBWOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)






![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)


methanone](/img/structure/B14369681.png)
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
